Cas no 366017-09-6 (Mubritinib)

Mubritinib structure
Nombre del producto:Mubritinib
Número CAS:366017-09-6
MF:C25H23F3N4O2
Megavatios:468.470936059952
MDL:MFCD09954135
CID:67862
PubChem ID:354335238
Mubritinib Propiedades químicas y físicas
Nombre e identificación
-
- Mubritinib
- 1-(4-(4-((2-((1E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)-4-oxazolyl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
- Mubritinib (TAK 165)
- 4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole
- Mubritinib TAK 165
- TAK 165
- TAK-165
- (E)-1-(4-(4-((2-(4-(trifluoromethyl)styryl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
- Mubritinib,TAK 165,TAK165
- UNII-V734AZP9BR
- (E)-4-((4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole
- 1-[4-[4-[[2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-4-oxazolyl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- CID 6444692
- (E)-4-[[4-[4-(1H-1,2,3-Triazol-1-yl)butyl]phenoxy]methyl]-2-[4-(trifluoromethyl)styryl]oxazole
- TAK165
- V734AZP9BR
- C25H23F3N4O2
- 4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]eth
- SMR004458708
- EX-A2107
- Mubritinib (USAN/INN)
- NCGC00346582-08
- 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
- [4-[4-[[2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- GTPL6011
- CHEMBL1614707
- 1-[4-[4-[[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]triazole
- Mubritinib;TAK-165
- HMS3414A21
- NS00070519
- (E)-4-((4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenyl1H-1,2,3-triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole
- 1-(4-{4-[(2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3-oxazol-4-yl)methoxy]phenyl}butyl)-1H-1,2,3-triazole
- BDBM50593765
- MUBRITINIB [INN]
- SW219659-1
- Mubritinib [USAN:INN]
- s2216
- BCP9000012
- 1-[4-[4-[[2-[(E)-2-(4-trifluoromethylphenyl)ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]-butyl]-1H-1,2,3-triazole
- MUBRITINIB, FREE BASE
- CCG-269433
- DB12682
- HY-13501
- HMS3678A21
- 1-[4-[4-[[2-[(E)-2-(4-trifluoromethylphenyl)ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- 366017-09-6
- Mubritinib [USAN]
- SCHEMBL94943
- MLS006010161
- AC-5248
- 1-[4-[4-[[2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- NSC-800802
- 1-[4-[4-[[2-[(E)-2-[-4-(trifiuoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- NSC800802
- AKOS015918001
- CS-3954
- Q6930896
- Mubritinib, >=98% (HPLC)
- BCP02837
- 1-[4-[4-[[2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- DTXSID501026014
- Mubritinib; TAK-165
- AS-16256
- 1H-1,2,3-triazole, 1-(4-(4-((2-((1E)-2-(4-(trifluoromethyl)phenyl)ethenyl)-4-oxazolyl)methoxy)phenyl)butyl)-
- D04025
- MFCD09954135
- A823310
- LS-15096
- M3058
- BRD-K19061412-001-02-4
- BRD-K19061412-001-03-2
- SDCCGSBI-0654404.P001
- BRD-K19061412-001-04-0
- Mubritinib (TAK 165)?
-
- MDL: MFCD09954135
- Renchi: 1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+
- Clave inchi: ZTFBIUXIQYRUNT-MDWZMJQESA-N
- Sonrisas: FC(C1C([H])=C([H])C(=C([H])C=1[H])/C(/[H])=C(\[H])/C1=NC(=C([H])O1)C([H])([H])OC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C([H])=C([H])N=N1)(F)F
Atributos calculados
- Calidad precisa: 468.17700
- Masa isotópica única: 468.177311
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 34
- Cuenta de enlace giratorio: 10
- Complejidad: 620
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 5.4
- Superficie del Polo topológico: 66
Propiedades experimentales
- Denso: 1.25
- Punto de fusión: 158.0 to 162.0 deg-C
- Punto de ebullición: 620.9°C at 760 mmHg
- Punto de inflamación: 329.3°C
- índice de refracción: 1.577
- PSA: 65.97000
- Logp: 6.05720
Mubritinib Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H320-H335
- Declaración de advertencia: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mubritinib PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-3954-50mg |
Mubritinib |
366017-09-6 | 99.91% | 50mg |
$224.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024143-10mg |
Mubritinib (TAK 165),99% |
366017-09-6 | 99% | 10mg |
¥499 | 2024-05-24 | |
DC Chemicals | DC7205-250 mg |
Mubritinib (TAK 165) |
366017-09-6 | >98% | 250mg |
$600.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4742-200mg |
Mubritinib (TAK 165) |
366017-09-6 | 98% | 200mg |
¥4752.00 | 2023-09-10 | |
S e l l e c k ZHONG GUO | S2216-25mg |
Mubritinib (TAK 165) |
366017-09-6 | 99.80% | 25mg |
¥1218.18 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6124-10 mg |
Mubritinib |
366017-09-6 | 99.57% | 10mg |
¥442.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VT769-10mg |
Mubritinib |
366017-09-6 | 98+% | 10mg |
634CNY | 2021-05-08 | |
DC Chemicals | DC7205-100 mg |
Mubritinib (TAK 165) |
366017-09-6 | >98% | 100mg |
$300.0 | 2022-02-28 | |
eNovation Chemicals LLC | D372539-250mg |
1-[4-[4-[[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-4-oxazolyl]methoxy]phenyl]butyl]-1H-1,2,3-triazole |
366017-09-6 | 98% | 250mg |
$950 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4742-25mg |
Mubritinib (TAK 165) |
366017-09-6 | 98% | 25mg |
¥858.00 | 2023-09-10 |
Mubritinib Literatura relevante
-
Ravindra M. Kumbhare,Tulshiram L. Dadmal,T. Anjana Devi,Dinesh Kumar,Umesh B. Kosurkar,Debabrata Chowdhury,K. Appalanaidu,Y. Khageswara Rao,M. Janaki Ramaiah,Manika Pal Bhadra Med. Chem. Commun. 2014 5 1744
-
Adinarayana Nandikolla,Singireddi Srinivasarao,Banoth Karan Kumar,Sankaranarayanan Murugesan,Himanshu Aggarwal,Louise L. Major,Terry K. Smith,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 38328
-
Tulshiram L. Dadmal,K. Appalanaidu,Ravindra M. Kumbhare,Tanmoy Mondal,M. Janaki Ramaiah,Manika Pal Bhadra New J. Chem. 2018 42 15546
-
Dinh Thanh Nguyen,Son Hai Do,Thi Huyen Le,Thi Hanh Nguyen,Minh Huyen Nguyen,Thi Ngoc Bich Vu,Thi Thu Hien Pham,Ngoc Toan Vu,Thi Kim Van Hoàng,Thi Kim Giang Nguyen New J. Chem. 2022 46 23179
-
Chao-Wan Chang,Gene-Hsiang Lee Dalton Trans. 2019 48 2028
366017-09-6 (Mubritinib) Productos relacionados
- 1595580-18-9({1-oxaspiro4.4nonan-2-yl}methanesulfonamide)
- 2313230-64-5((2S,4R)-1-(2S)-2-acetamido-3,3-dimethylbutanoyl-4-hydroxypyrrolidine-2-carboxylic acid)
- 2090962-98-2(4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine)
- 942358-96-5(1-(4-ethoxy-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole)
- 2228154-07-0(tert-butyl N-3-methoxy-4-(5-oxopyrrolidin-3-yl)phenylcarbamate)
- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 941944-32-7(N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 2228418-89-9(methyl 1-methyl-4-(piperazin-1-yl)-1H-pyrrole-2-carboxylate)
- 6624-04-0(2-benzyl-1,3-diphenylpropan-1-one)
- 1019488-23-3([(2-Chlorophenyl)methyl](pentan-3-yl)amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:366017-09-6)Mubritinib

Pureza:99%/99%
Cantidad:50mg/100mg
Precio ($):166.0/314.0